molecular formula C20H22INO2 B10957743 {3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone

{3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone

Cat. No.: B10957743
M. Wt: 435.3 g/mol
InChI Key: MAKHFATWCCVGRY-UHFFFAOYSA-N
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Description

{3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by the presence of an iodophenoxy group and a methylenepiperidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, {3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its iodophenoxy group can be radiolabeled, allowing for imaging studies and tracking within biological systems .

Medicine

Its structure can be modified to enhance its pharmacological properties, such as increasing its affinity for specific biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of {3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The iodophenoxy group can interact with proteins or enzymes, altering their activity. The methylenepiperidino moiety can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(4-IODOPHENOXY)METHYL]PHENYL}(2-METHYLPIPERIDINO)METHANONE is unique due to its combination of the iodophenoxy group and the methylenepiperidino moiety. This combination provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H22INO2

Molecular Weight

435.3 g/mol

IUPAC Name

[3-[(4-iodophenoxy)methyl]phenyl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22INO2/c1-15-5-2-3-12-22(15)20(23)17-7-4-6-16(13-17)14-24-19-10-8-18(21)9-11-19/h4,6-11,13,15H,2-3,5,12,14H2,1H3

InChI Key

MAKHFATWCCVGRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)I

Origin of Product

United States

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